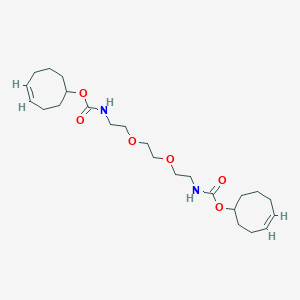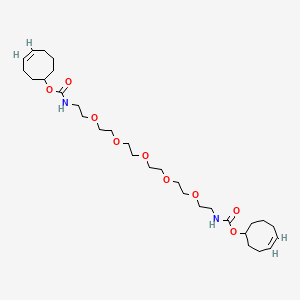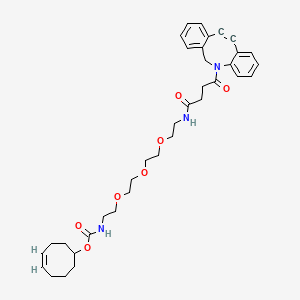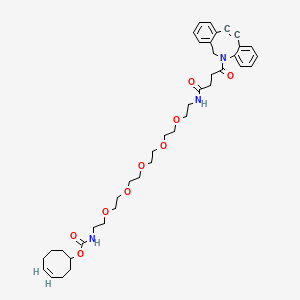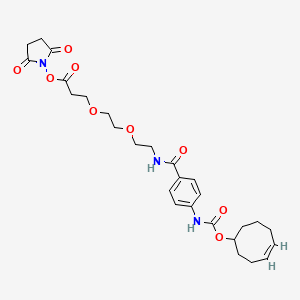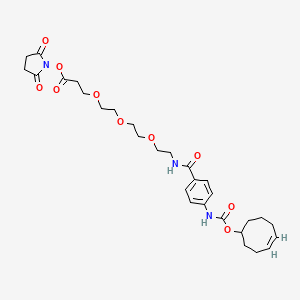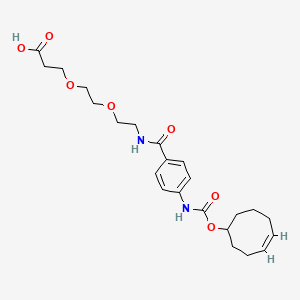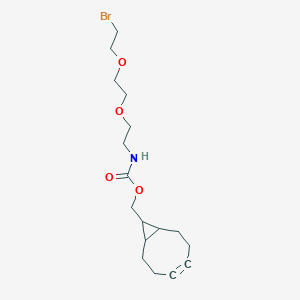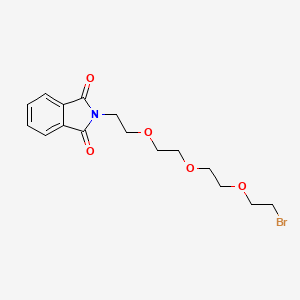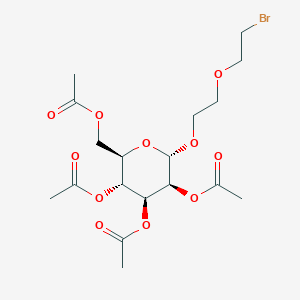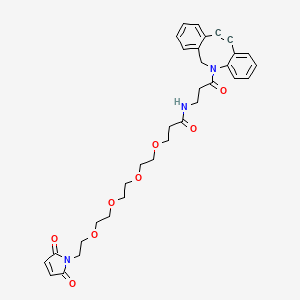
DBCO-amido-PEG4-Maleimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DBCO-amido-PEG4-Maleimide is a heterobifunctional crosslinker that contains a dibenzylcyclooctyne (DBCO) group and a maleimide group, connected by a hydrophilic polyethylene glycol (PEG) spacer. This compound is widely used in bioorthogonal chemistry, particularly for copper-free click chemistry applications. The maleimide group reacts with thiol groups, while the DBCO group reacts with azides, enabling the formation of stable triazole linkages without the need for a copper catalyst .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-amido-PEG4-Maleimide typically involves the following steps:
Preparation of PEG4-Maleimide: Polyethylene glycol (PEG) is functionalized with a maleimide group. This is achieved by reacting PEG with maleic anhydride in the presence of a suitable catalyst.
Attachment of DBCO: The DBCO moiety is then attached to the PEG4-Maleimide through an amide bond formation. This involves the reaction of an amine-functionalized DBCO with the carboxyl group of PEG4-Maleimide, using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including column chromatography and recrystallization, to ensure high purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
DBCO-amido-PEG4-Maleimide undergoes several types of chemical reactions:
Thiol-Maleimide Reaction: The maleimide group reacts predominantly with free thiol groups at pH 6.5-7.5, forming stable thioether bonds.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The DBCO group reacts with azides to form stable triazole linkages without the need for a copper catalyst
Common Reagents and Conditions
Thiol-Maleimide Reaction: Common reagents include thiol-containing compounds such as cysteine or glutathione.
SPAAC Reaction: Azide-containing compounds are used as reagents. .
Major Products
Thiol-Maleimide Reaction: The major product is a thioether-linked conjugate.
SPAAC Reaction: The major product is a triazole-linked conjugate
Wissenschaftliche Forschungsanwendungen
DBCO-amido-PEG4-Maleimide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through bioorthogonal click chemistry reactions
Biology: Employed in the labeling and tracking of biomolecules, such as proteins and nucleic acids, in live cells
Medicine: Utilized in the development of targeted drug delivery systems and antibody-drug conjugates (ADCs).
Industry: Applied in the modification of surfaces and materials for enhanced properties, such as increased hydrophilicity or biocompatibility
Wirkmechanismus
The mechanism of action of DBCO-amido-PEG4-Maleimide involves two key reactions:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzocyclooctyne-PEG4-Maleimide: Similar in structure but may have different spacer lengths or functional groups.
Dibenzocyclooctyne-amine: Contains an amine group instead of a maleimide group.
Dibenzocyclooctyne-PEG4-acid: Contains a carboxyl group instead of a maleimide group.
Uniqueness
DBCO-amido-PEG4-Maleimide is unique due to its combination of a maleimide group and a DBCO group connected by a PEG spacer. This allows for efficient and specific bioconjugation through both thiol-maleimide and SPAAC reactions, making it highly versatile for various applications in chemistry, biology, medicine, and industry .
Eigenschaften
IUPAC Name |
N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H37N3O8/c37-30(14-17-41-19-21-43-23-24-44-22-20-42-18-16-35-31(38)11-12-32(35)39)34-15-13-33(40)36-25-28-7-2-1-5-26(28)9-10-27-6-3-4-8-29(27)36/h1-8,11-12H,13-25H2,(H,34,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQMYOGBBLZKKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCN4C(=O)C=CC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H37N3O8 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
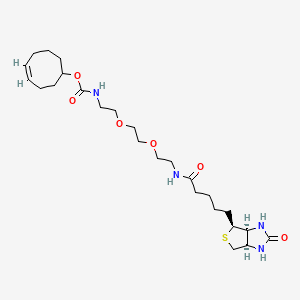
![[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8115251.png)
